Regioisomer-Dependent Lipophilicity and ADME Profile Differentiation: 1,2,4- vs 1,3,4-Oxadiazole Core
The 1,2,4-oxadiazole core of the target compound confers significantly higher lipophilicity compared to the 1,3,4-oxadiazole regioisomeric core. A systematic matched-pair analysis across the AstraZeneca compound collection revealed that 1,2,4-oxadiazole isomers consistently exhibit approximately one order of magnitude higher log D values than their 1,3,4-oxadiazole counterparts [1]. This systematic difference is accompanied by divergent metabolic stability profiles, hERG inhibition potential, and aqueous solubility characteristics, all favoring the 1,3,4-oxadiazole isomer for certain developability parameters but highlighting the distinct property space occupied by the 1,2,4-oxadiazole scaffold [1].
| Evidence Dimension | Lipophilicity (log D) and associated ADME properties |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole core: ~10× higher log D vs 1,3,4-isomer (systematic matched-pair analysis) |
| Comparator Or Baseline | 1,3,4-Oxadiazole regioisomer core |
| Quantified Difference | Approximately one order of magnitude higher lipophilicity; significant differences in metabolic stability, hERG inhibition, and aqueous solubility |
| Conditions | Systematic matched-pair analysis of proprietary AstraZeneca compound collection |
Why This Matters
Procurement of the correct regioisomer is critical because the 1,2,4-oxadiazole scaffold occupies a distinct physicochemical space (higher log D) that directly impacts membrane permeability, tissue distribution, and off-target liability profiles relative to 1,3,4-oxadiazole alternatives.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55, 1817-1830. View Source
